

# CG-806 (Luxeptinib): A Technical Whitepaper

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CG-806

Cat. No.: B606623

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**CG-806**, also known as luxeptinib, is a potent, orally bioavailable, non-covalent, multi-kinase inhibitor targeting key drivers of hematologic malignancies. This technical guide provides an in-depth overview of the molecular structure, properties, and preclinical data of **CG-806**. It is designed to serve as a comprehensive resource for researchers and drug development professionals, summarizing critical data in structured tables, detailing experimental methodologies, and visualizing key signaling pathways. **CG-806** exhibits a unique inhibitory profile against FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases, demonstrating broad anti-leukemic activity across various subtypes of acute myeloid leukemia (AML) and B-cell malignancies, irrespective of their mutational status.<sup>[1][2]</sup> Preclinical studies have demonstrated its ability to overcome resistance to existing targeted therapies, highlighting its potential as a significant therapeutic agent in oncology.

## Molecular Structure and Properties

**CG-806** (Luxeptinib) is a synthetic organic small molecule.<sup>[3]</sup> Its chemical formula is C<sub>25</sub>H<sub>17</sub>F<sub>4</sub>N<sub>5</sub>O<sub>2</sub>, with a molecular weight of 495.4 g/mol. The structure of luxeptinib features a central isoindolinone core linked to a fluorinated phenylurea moiety and a methyl-imidazole group.<sup>[4]</sup> This non-covalent inhibitor is designed to bind to the ATP-binding pocket of its target kinases.

Chemical Name: N-(4-(7-(5-methyl-1H-imidazol-2-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl)-3-fluorophenyl)-N'-(2,4,6-trifluorophenyl)urea

SMILES: Cc1[nH]c(nc1)-c2ccc(c3c2C(=O)NC3)c4cc(ccc4F)NC(=O)Nc5c(F)cc(F)cc5F

## Mechanism of Action

**CG-806** is a multi-kinase inhibitor that potently targets FLT3, BTK, and Aurora kinases, all of which are critical in the pathogenesis of various hematologic malignancies.[\[1\]](#)

- **FLT3 Inhibition:** **CG-806** inhibits both wild-type (WT) and mutated forms of FLT3, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, which are common in AML and are associated with poor prognosis.[\[4\]](#) By inhibiting FLT3, **CG-806** blocks downstream signaling pathways such as STAT5, MAPK (ERK), and AKT, leading to the induction of apoptosis and cell cycle arrest in FLT3-driven leukemia cells.[\[4\]](#)
- **BTK Inhibition:** As a potent inhibitor of BTK, **CG-806** disrupts B-cell receptor (BCR) signaling, a crucial pathway for the survival and proliferation of malignant B-cells in diseases like chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).[\[5\]](#)
- **Aurora Kinase Inhibition:** **CG-806** also targets Aurora kinases A and B, which are key regulators of mitosis. Inhibition of Aurora kinases leads to defects in cell division, resulting in G2/M phase cell cycle arrest and subsequent apoptosis.[\[1\]](#)

The compound's ability to co-target these distinct and crucial pathways contributes to its broad and potent anti-cancer activity and its potential to overcome resistance mechanisms that limit the efficacy of single-target agents.[\[1\]](#)

## Quantitative Data

### Kinase Inhibitory Potency

The inhibitory activity of **CG-806** against a panel of kinases was determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against FLT3 and other clinically relevant kinases.

| Kinase Target    | IC50 (nM)                                     |
|------------------|-----------------------------------------------|
| FLT3-ITD         | 0.8[4]                                        |
| FLT3-WT          | 8.7[4]                                        |
| FLT3 D835Y (TKD) | 6[4]                                          |
| FLT3-ITD + D835Y | 9[4]                                          |
| FLT3-ITD + F691L | 1[4]                                          |
| BTK              | Not explicitly quantified in provided results |
| Aurora A         | Not explicitly quantified in provided results |
| Aurora B         | Not explicitly quantified in provided results |
| TEC              | 139[4]                                        |
| EGFR             | >1,000[4]                                     |

Table 1: Kinase Inhibitory Potency of **CG-806**.

## Antiproliferative Activity in Cancer Cell Lines

The antiproliferative effects of **CG-806** were evaluated in a panel of human myeloid leukemia cell lines. The IC50 values highlight its potent activity in both FLT3-mutant and FLT3-WT contexts.

| Cell Line | FLT3 Status | IC50 (nM)  |
|-----------|-------------|------------|
| MV4-11    | FLT3-ITD    | 0.238[4]   |
| MOLM-13   | FLT3-ITD    | 0.395[4]   |
| EOL-1     | WT          | 0.045[4]   |
| NOMO-1    | WT          | 20.52[4]   |
| KG-1      | WT          | 28.69[4]   |
| HL60      | WT          | 279.60[4]  |
| MUTZ-8    | WT          | 793.70[4]  |
| SKM-1     | WT          | 816.10[4]  |
| THP-1     | WT          | 2,972.0[4] |
| HEL92.1.7 | WT          | 4,687.0[4] |

Table 2: Antiproliferative Activity of **CG-806** in Human Myeloid Leukemia Cell Lines.

## Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical models have demonstrated the oral bioavailability of **CG-806**.

| Species | Dose                  | Parameter | Value                 |
|---------|-----------------------|-----------|-----------------------|
| Mouse   | 300 mg/kg twice a day | Cmin      | 1.03 ± 0.30 μmol/L[4] |

Table 3: Preclinical Pharmacokinetic Profile of **CG-806**. Note: A complete pharmacokinetic profile including Cmax, Tmax, AUC, and half-life is not publicly available at the time of this report.

## In Vivo Efficacy in Xenograft Models

The antitumor activity of **CG-806** has been demonstrated in a human AML xenograft model (MV4-11, FLT3-ITD).

| Model            | Treatment                       | Dosing Schedule               | Outcome                                                                                                               |
|------------------|---------------------------------|-------------------------------|-----------------------------------------------------------------------------------------------------------------------|
| MV4-11 Xenograft | CG-806 (10, 30, 100, 300 mg/kg) | Oral, twice daily for 28 days | Dose-dependent tumor growth inhibition. Complete tumor suppression in 10 of 11 mice at 300 mg/kg. <a href="#">[4]</a> |

Table 4: In Vivo Efficacy of **CG-806** in an AML Xenograft Model.

## Signaling Pathways and Experimental Workflows

### CG-806 Signaling Pathway Inhibition

The following diagram illustrates the key signaling pathways targeted by **CG-806**.

[Click to download full resolution via product page](#)

Caption: **CG-806** inhibits **FLT3**, **BTK**, and **Aurora** kinases, leading to cell cycle arrest and apoptosis.

## Experimental Workflow for In Vitro Kinase Assay

The following diagram outlines a typical workflow for an in vitro kinase assay to determine the IC<sub>50</sub> of **CG-806**.



[Click to download full resolution via product page](#)

Caption: Workflow for determining kinase inhibition using the ADP-Glo™ assay.

## Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize **CG-806**. These are based on standard laboratory procedures and the methodologies described in the cited literature.

### In Vitro Kinase Assay (ADP-Glo™ Assay)

This protocol is for determining the in vitro potency of **CG-806** against target kinases like FLT3 and BTK.

- Reagent Preparation:
  - Prepare a 2X kinase solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 50 µM DTT).
  - Prepare a 2X substrate/ATP solution in kinase reaction buffer. The ATP concentration should be at the Km for the specific kinase.
  - Prepare serial dilutions of **CG-806** in DMSO, and then dilute further in kinase reaction buffer.
- Assay Procedure (384-well plate format):
  - Add 1 µL of the diluted **CG-806** or DMSO (vehicle control) to the appropriate wells.
  - Add 2 µL of the 2X kinase solution to each well.
  - Initiate the reaction by adding 2 µL of the 2X substrate/ATP solution to each well.
  - Incubate the plate at room temperature for 60 minutes.
- Signal Detection:
  - Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  - Incubate at room temperature for 40 minutes.

- Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
- Incubate at room temperature for 30 minutes.
- Measure the luminescence using a plate reader.

- Data Analysis:
  - Calculate the percentage of kinase inhibition for each **CG-806** concentration relative to the DMSO control.
  - Plot the percent inhibition against the logarithm of the **CG-806** concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

## Cell Viability Assay (MTS Assay)

This protocol is for assessing the antiproliferative effects of **CG-806** on cancer cell lines.

- Cell Seeding:
  - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
  - Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
- Compound Treatment:
  - Prepare serial dilutions of **CG-806** in culture medium.
  - Add the diluted compound to the wells, typically in a volume that results in the desired final concentration. Include wells with vehicle control (DMSO).
  - Incubate the plate for 72 hours.
- MTS Reagent Addition:
  - Add 20 µL of MTS reagent to each well.

- Incubate the plate for 1-4 hours at 37°C until a color change is apparent.
- Absorbance Measurement:
  - Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis:
  - Subtract the background absorbance (from wells with medium only).
  - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  - Plot the percent viability against the logarithm of the **CG-806** concentration and determine the IC50 value.

## Western Blotting for Phosphorylated Proteins

This protocol is for analyzing the effect of **CG-806** on the phosphorylation status of target proteins and downstream signaling molecules.

- Cell Lysis:
  - Treat cells with **CG-806** at various concentrations for a specified time.
  - Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
- SDS-PAGE and Protein Transfer:
  - Denature the protein lysates by boiling in Laemmli sample buffer.
  - Separate the proteins by SDS-polyacrylamide gel electrophoresis.
  - Transfer the separated proteins to a PVDF membrane.

- Immunoblotting:
  - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-FLT3, anti-phospho-STAT5) overnight at 4°C.
  - Wash the membrane three times with TBST.
  - Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times with TBST.
- Detection:
  - Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
  - Visualize the protein bands using a chemiluminescence imaging system.
  - To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control (e.g., β-actin).

## Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of **CG-806** on cell cycle distribution.

- Cell Treatment and Fixation:
  - Treat cells with **CG-806** or vehicle for the desired duration.
  - Harvest the cells and wash them with PBS.
  - Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
  - Incubate the cells at -20°C for at least 2 hours.
- Staining:

- Centrifuge the fixed cells and wash with PBS to remove the ethanol.
- Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
- Incubate in the dark at room temperature for 30 minutes.
- Flow Cytometry Analysis:
  - Analyze the stained cells using a flow cytometer.
  - Acquire data for at least 10,000 events per sample.
  - Use the DNA content (PI fluorescence intensity) to gate the cell populations in G0/G1, S, and G2/M phases of the cell cycle.

## Apoptosis Assay by Annexin V/PI Staining

This protocol is for quantifying apoptosis induced by **CG-806**.

- Cell Treatment:
  - Treat cells with **CG-806** or vehicle for the desired time.
- Staining:
  - Harvest the cells and wash them with cold PBS.
  - Resuspend the cells in 1X Annexin V binding buffer.
  - Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
  - Incubate in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis:
  - Analyze the stained cells by flow cytometry within 1 hour.

- Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

## Conclusion

**CG-806** (luxeptinib) is a promising multi-kinase inhibitor with potent activity against key oncogenic drivers in hematologic malignancies. Its ability to co-target FLT3, BTK, and Aurora kinases provides a strong rationale for its clinical development in AML, CLL, and other B-cell cancers, particularly in patients who have developed resistance to existing therapies. The preclinical data summarized in this guide highlight its broad antiproliferative effects, *in vivo* efficacy, and a mechanism of action that addresses key survival and resistance pathways. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this novel agent.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CG-806 (Luxeptinib): A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b606623#cg-806-molecular-structure-and-properties\]](https://www.benchchem.com/product/b606623#cg-806-molecular-structure-and-properties)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)